molecular formula C8H9BrFN B13612978 3-(3-Bromopropyl)-5-fluoropyridine

3-(3-Bromopropyl)-5-fluoropyridine

Cat. No.: B13612978
M. Wt: 218.07 g/mol
InChI Key: CNHRAXMWPQGJRL-UHFFFAOYSA-N
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Description

Significance of Pyridine (B92270) Derivatives in Organic Synthesis

Pyridine, a six-membered heterocyclic aromatic compound containing one nitrogen atom, is a cornerstone of organic chemistry. Its unique electronic properties, arising from the electronegative nitrogen atom within the aromatic ring, make it a versatile building block in the synthesis of a wide array of complex molecules. guidechem.comthermofisher.com Pyridine derivatives are integral to numerous industries, most notably in pharmaceuticals, where they form the core structure of many drugs, including antihistamines, anti-inflammatory agents, and anticancer compounds. They also play a crucial role in the agrochemical sector as insecticides, herbicides, and fungicides. guidechem.com

The utility of pyridine derivatives stems from their reactivity and stability. sigmaaldrich.com The nitrogen atom imparts a dipole moment and basicity to the molecule, allowing it to act as a ligand, a nucleophile, and a base in various reactions. guidechem.comchemimpex.com Furthermore, the pyridine ring can be functionalized through a variety of reactions, including electrophilic and nucleophilic substitutions, as well as transition metal-catalyzed cross-coupling reactions, enabling the construction of diverse and complex molecular architectures. sigmaaldrich.com

Strategic Importance of Bromine and Fluorine Substituents in Heterocyclic Frameworks

The strategic incorporation of halogen atoms, particularly bromine and fluorine, into heterocyclic scaffolds like pyridine dramatically expands their synthetic potential and biological relevance. The presence and position of these halogens can profoundly influence a molecule's physicochemical properties and reactivity.

Fluorine, the most electronegative element, can significantly alter the electronic properties of the pyridine ring. Its introduction can enhance metabolic stability, improve membrane permeability, and increase the binding affinity of a molecule to its biological target. nih.gov In medicinal chemistry, the strategic placement of fluorine atoms is a common strategy to optimize the pharmacokinetic and pharmacodynamic profiles of drug candidates. nih.gov

Bromine, on the other hand, serves as a versatile synthetic handle. The carbon-bromine bond is relatively weak and can be readily cleaved, making it an excellent leaving group in nucleophilic substitution reactions. More importantly, the bromine atom is a key participant in a wide range of transition metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Sonogashira couplings. These reactions allow for the facile formation of carbon-carbon and carbon-heteroatom bonds, providing a powerful tool for the construction of complex molecular frameworks from simpler precursors.

Overview of 3-(3-Bromopropyl)-5-fluoropyridine as a Versatile Synthetic Scaffold

The compound this compound incorporates the key features discussed above: a fluorinated pyridine ring and a reactive alkyl bromide side chain. While specific research detailing the synthesis and applications of this exact molecule is not extensively available in public literature, its structure suggests significant potential as a versatile synthetic scaffold.

The 5-fluoro-3-pyridyl moiety provides a core structure with the aforementioned benefits of fluorine substitution. The bromine atom on the propyl chain is a reactive site, susceptible to nucleophilic substitution. This allows for the straightforward attachment of a wide variety of functional groups, such as amines, alcohols, thiols, and carbanions, to the pyridine ring through a flexible three-carbon linker.

The synthesis of this compound would likely involve the functionalization of a pre-existing 3-substituted-5-fluoropyridine. One plausible route could be the reaction of a Grignard reagent derived from 3-bromo-5-fluoropyridine (B183902) with a three-carbon electrophile containing a protected alcohol or a latent leaving group that can be subsequently converted to the bromide.

Given the reactivity of both the alkyl bromide and the potential for further functionalization of the pyridine ring, this compound is well-positioned as a valuable building block for the synthesis of complex molecules. It could be particularly useful in the construction of novel pharmaceutical agents and agrochemicals, where the combination of a fluorinated pyridine and a flexible side chain can be exploited to fine-tune biological activity and pharmacokinetic properties. The bromopropyl group allows for the introduction of various pharmacophores or linking groups, while the fluorinated pyridine core can enhance binding to target proteins and improve metabolic stability.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H9BrFN

Molecular Weight

218.07 g/mol

IUPAC Name

3-(3-bromopropyl)-5-fluoropyridine

InChI

InChI=1S/C8H9BrFN/c9-3-1-2-7-4-8(10)6-11-5-7/h4-6H,1-3H2

InChI Key

CNHRAXMWPQGJRL-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC=C1F)CCCBr

Origin of Product

United States

Reactivity Profiles and Mechanistic Aspects of 3 3 Bromopropyl 5 Fluoropyridine

Reactivity of the Bromopropyl Moiety

The bromopropyl side chain of 3-(3-Bromopropyl)-5-fluoropyridine is the more reactive portion of the molecule under many conditions. The carbon-bromine bond is polarized, rendering the carbon atom attached to the bromine electrophilic and susceptible to a variety of reactions.

Nucleophilic Substitution Reactions (SN2 and SN1 pathways)

The primary reactivity of the bromopropyl group is defined by nucleophilic substitution, where the bromide ion acts as a good leaving group. These reactions can proceed through either an SN2 or, less commonly, an SN1 mechanism, depending on the nucleophile, solvent, and reaction conditions.

In a typical SN2 reaction, a nucleophile directly attacks the carbon atom bonded to the bromine, leading to the displacement of the bromide ion in a single, concerted step. This pathway is favored by strong, unhindered nucleophiles and polar aprotic solvents. For instance, reaction with amines or alkoxides would readily form the corresponding amino or ether derivatives.

While the primary nature of the alkyl halide favors the SN2 pathway, an SN1 mechanism involving the formation of a carbocation intermediate is generally less favorable. It would require conditions that stabilize the primary carbocation, which is inherently unstable.

Intramolecular Cyclization Reactions for Ring Formation

The presence of the nucleophilic pyridine (B92270) nitrogen in the same molecule allows for the possibility of intramolecular cyclization. Under suitable conditions, typically in the presence of a base, the pyridine nitrogen can act as an internal nucleophile, attacking the electrophilic carbon of the bromopropyl chain. This process would lead to the formation of a fused bicyclic ring system. The favorability of this cyclization is governed by factors such as ring strain in the resulting product and the conformational flexibility of the propyl chain. The formation of five- or six-membered rings is generally kinetically and thermodynamically favored. Studies on similar systems, such as the bromination of haplophyllidine, have shown that intramolecular cyclization can lead to the formation of various heterocyclic structures. nih.gov

Metal-Mediated Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)

The carbon-bromine bond of the bromopropyl group can participate in various transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.

Suzuki Coupling: In a Suzuki coupling, the bromopropyl group could potentially react with an organoboron compound in the presence of a palladium catalyst and a base. However, Suzuki reactions are more commonly performed on aryl or vinyl halides.

Heck Coupling: The Heck reaction involves the palladium-catalyzed coupling of an alkyl or aryl halide with an alkene. The bromopropyl moiety could undergo this reaction to introduce an alkenyl group.

Sonogashira Coupling: This reaction facilitates the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. Similar to the Suzuki and Heck reactions, the application to an alkyl bromide like the one in this compound is less common than with aryl halides but remains a possibility under specific catalytic conditions.

It is important to note that while these cross-coupling reactions are theoretically possible at the bromopropyl position, they are more frequently employed with aryl halides. The reactivity of the C(sp³)-Br bond in these reactions can be influenced by the choice of catalyst and reaction conditions. organic-chemistry.org

Radical Reactions Involving the Bromine Atom

The carbon-bromine bond can undergo homolytic cleavage to generate a radical intermediate. This can be initiated by light, heat, or a radical initiator. Once formed, the resulting propyl radical can participate in various radical-mediated transformations, such as addition to alkenes or alkynes, or cyclization reactions. rsc.org The relative ease of forming the radical from the C-Br bond makes this a viable reaction pathway.

Reactivity of the 5-Fluoropyridine Ring

The 5-fluoropyridine ring is an electron-deficient aromatic system, a consequence of the electronegative nitrogen atom and the fluorine substituent. This electronic nature dictates its reactivity, particularly towards nucleophiles.

Nucleophilic Aromatic Substitution (SNAr) on Fluoropyridines

The most significant reaction of the 5-fluoropyridine ring is nucleophilic aromatic substitution (SNAr). wikipedia.org In this reaction, a nucleophile attacks the electron-deficient pyridine ring, leading to the displacement of the fluoride (B91410) ion.

The SNAr mechanism proceeds via a two-step addition-elimination pathway. First, the nucleophile adds to the carbon atom bearing the fluorine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. masterorganicchemistry.com The negative charge in this intermediate is delocalized over the pyridine ring, including the electronegative nitrogen atom, which helps to stabilize it. wikipedia.orgreddit.com In the second step, the fluoride ion is eliminated, restoring the aromaticity of the ring.

Fluorine is an excellent leaving group in SNAr reactions, often more so than other halogens. masterorganicchemistry.comnih.govacs.org This is because the rate-determining step is typically the initial nucleophilic attack, which is accelerated by the strong electron-withdrawing inductive effect of the highly electronegative fluorine atom. masterorganicchemistry.comreddit.comnih.govacs.org This effect makes the carbon atom attached to the fluorine more electrophilic and susceptible to attack.

The position of the fluorine atom at the 5-position of the pyridine ring influences the regioselectivity of the SNAr reaction. Nucleophilic attack is generally favored at the positions ortho and para to the activating nitrogen atom (positions 2, 4, and 6). In this compound, the fluorine is at the 3-position relative to the nitrogen, which is a meta-position. While SNAr is most favorable at the ortho and para positions, it can still occur at the meta position, albeit often requiring more forcing conditions. nih.govacs.org The presence of the electron-withdrawing nitrogen atom still renders the entire ring susceptible to nucleophilic attack.

The scope of nucleophiles for SNAr reactions on fluoropyridines is broad and includes amines, alkoxides, thiolates, and carbanions. acs.orgrsc.orgsci-hub.se The reaction conditions can be tailored to accommodate a wide range of functional groups. nih.govacs.org

Reaction TypeReagents and ConditionsProduct Type
Nucleophilic Substitution (SN2)Nucleophile (e.g., R-NH₂, R-O⁻), Polar aprotic solvent3-(3-Substituted-propyl)-5-fluoropyridine
Intramolecular CyclizationBaseFused bicyclic pyridinium (B92312) salt
Nucleophilic Aromatic Substitution (SNAr)Nucleophile (e.g., Nu⁻), Heat or catalyst5-Substituted-3-(3-bromopropyl)pyridine
Direct Displacement of Fluorine

The fluorine atom on the 5-fluoropyridine ring can be directly displaced by nucleophiles through a nucleophilic aromatic substitution (SNAr) mechanism. This reaction is facilitated by the electron-withdrawing nature of the nitrogen atom in the pyridine ring, which helps to stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction. The rate of substitution is dependent on the strength of the attacking nucleophile and the reaction conditions. For SNAr reactions, fluorine is often a better leaving group than other halogens like chlorine or bromine, a trend opposite to that seen in SN1 and SN2 reactions. This is because the rate-determining step is the initial attack of the nucleophile on the ring, which is accelerated by the high electronegativity of fluorine that polarizes the C-F bond and makes the carbon atom more electrophilic. masterorganicchemistry.com

Activated SNAr in Electron-Deficient Pyridines

The pyridine ring is inherently electron-deficient due to the electronegative nitrogen atom. This deficiency activates the ring towards nucleophilic aromatic substitution, particularly at the positions ortho and para to the nitrogen (positions 2, 4, and 6). In the case of this compound, the fluorine atom is at the 5-position. While SNAr is most favorable at the 2-, 4-, and 6-positions, substitution at the 3- and 5-positions can occur, albeit generally requiring more forcing conditions. The presence of the fluorine atom further increases the electrophilicity of the ring through its own electron-withdrawing inductive effect, thereby facilitating nucleophilic attack. masterorganicchemistry.comrsc.org Studies on various fluoropyridines have shown that they undergo substitution reactions under much milder conditions than previously reported, and can be performed in the presence of a wide range of functional groups. acs.orgacs.org

Organometallic Reactions and Lithiation Strategies (e.g., Directed ortho-Metalation)

Organometallic reactions provide a powerful avenue for the functionalization of pyridine rings. One such strategy is directed ortho-metalation (DoM), where a functional group on the ring directs the deprotonation of an adjacent carbon atom by a strong base, typically an organolithium reagent. wikipedia.orgbaranlab.org The resulting lithiated species can then react with various electrophiles. For this compound, both the pyridine nitrogen and the fluorine atom can potentially act as directing groups. harvard.edu The nitrogen atom can coordinate to the lithium of the organolithium reagent, facilitating deprotonation at the C-2 or C-4 position. baranlab.org The fluorine atom is also known to be a directing group, though weaker than others, which could direct lithiation to the C-4 or C-6 position. harvard.edu The outcome of such a reaction would depend on the specific organolithium reagent used, the solvent, and the temperature. It is crucial to consider that the highly basic organolithium reagent could also react with the bromopropyl side chain, either through substitution or elimination, leading to a complex mixture of products.

Palladium-Catalyzed Coupling Reactions on Pyridyl Halides

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. In this compound, the C-F bond on the pyridine ring represents a potential site for such reactions. While C-F bonds are generally the most difficult to activate among the carbon-halogen bonds (reactivity order: I > Br > OTf >> Cl > F), recent advances in catalyst design, particularly the use of bulky, electron-rich phosphine (B1218219) ligands, have enabled the coupling of aryl fluorides. libretexts.org Reactions like the Suzuki, Stille, and Heck couplings can be performed on fluoropyridines, though they may require specific catalysts and conditions. mdpi.comnih.govrsc.org The selectivity of these reactions is a key consideration. In the presence of the bromopropyl side chain, a palladium catalyst could potentially interact with either the C-F bond or the C-Br bond. However, oxidative addition to an sp²-hybridized C-F bond is generally favored over an sp³-hybridized C-Br bond in many palladium-catalyzed systems, especially when the aryl group is electron-deficient. This selectivity can be influenced by the choice of ligand and reaction conditions. nih.gov

Reaction Type Typical Conditions Notes
Suzuki CouplingPd catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂), base (e.g., K₂CO₃, Cs₂CO₃), boronic acid/esterCan be used to form C-C bonds. The reactivity of the C-F bond can be enhanced by the electron-deficient nature of the pyridine ring.
Stille CouplingPd catalyst, organostannane reagentUseful for forming C-C bonds, often under milder, neutral conditions.
Heck CouplingPd catalyst, base, alkeneForms a new C-C bond by coupling the pyridine ring to an alkene.
Buchwald-Hartwig AminationPd catalyst, phosphine ligand, base (e.g., NaOtBu, KOPh)Forms C-N bonds by coupling with amines. Weaker bases may be required to avoid side reactions. nih.gov

This table provides a general overview. Specific conditions can vary significantly based on the substrate and desired product.

Electrophilic Aromatic Substitution on Pyridine Ring (Challenges and Specific Conditions)

Electrophilic aromatic substitution (EAS) on the pyridine ring is notoriously difficult. uci.edumasterorganicchemistry.com The nitrogen atom acts as a strong deactivating group for two reasons: its inductive electron-withdrawing effect and its ability to be protonated or coordinate to the Lewis acid catalyst under typical EAS conditions. This coordination places a positive charge on the ring system, further deactivating it towards attack by an electrophile. libretexts.org If the reaction does proceed, substitution is generally directed to the 3- and 5-positions, as these are the least deactivated. In this compound, the ring is already substituted at these positions. The fluorine atom is also a deactivating group, although it is ortho, para-directing. Therefore, any further EAS would be extremely challenging and would likely require harsh reaction conditions, with a low probability of a clean, selective reaction. mnstate.eduwvu.edu

Interplay Between Bromopropyl and Fluoropyridine Functionalities

The presence of both an alkyl bromide and an aryl fluoride in the same molecule gives rise to important considerations of chemoselectivity, where a reagent can preferentially react with one functional group over the other.

Chemoselectivity in Multi-Functionalized Systems

The differential reactivity of the bromopropyl chain and the fluoropyridine ring allows for selective transformations. The bromopropyl group is susceptible to SN2 reactions with a wide range of nucleophiles. nih.gov The C-F bond on the pyridine ring, as discussed, is reactive under SNAr conditions.

The choice of nucleophile and reaction conditions will determine the site of attack.

Hard vs. Soft Nucleophiles: Hard nucleophiles (e.g., alkoxides, amines) might favor attack at the more electrophilic carbon of the C-F bond on the activated pyridine ring (SNAr). Softer nucleophiles (e.g., thiolates, iodide) might preferentially attack the sp³-hybridized carbon of the bromopropyl chain (SN2).

Reaction Conditions: SN2 reactions are often favored by polar aprotic solvents, while SNAr reactions can proceed in a variety of polar solvents, including protic ones. youtube.com Temperature can also play a critical role; SNAr reactions on less activated rings often require higher temperatures.

Influence of Substituents on Reaction Pathways

The specific placement of the fluoro and bromopropyl groups on the pyridine scaffold significantly influences the molecule's chemical behavior. The electron-withdrawing nature of both the pyridine nitrogen and the fluorine atom at the 5-position makes the aromatic ring π-deficient. This electronic characteristic generally deactivates the ring towards electrophilic aromatic substitution but activates it for nucleophilic aromatic substitution (SNAr). Concurrently, the bromopropyl side chain at the 3-position provides a primary electrophilic center, ripe for nucleophilic attack.

Reactivity of the Pyridine Ring:

The pyridine nitrogen atom, being more electronegative than carbon, reduces the electron density of the ring, a deactivating effect further intensified by the inductive effect of the fluorine atom. libretexts.org This makes electrophilic substitution reactions, such as nitration or halogenation, challenging and require harsh conditions. nih.govchemrxiv.org When such reactions do occur, substitution is generally directed to the 3-position relative to the nitrogen, which is the position of highest electron density in a deactivated pyridine ring. libretexts.org

Conversely, the π-deficient nature of the ring makes it susceptible to nucleophilic aromatic substitution, particularly at the positions ortho and para to the activating fluoro group. While the fluorine atom itself can be displaced by a strong nucleophile, its primary role is often to activate the ring for substitution at other positions. In the case of this compound, the positions susceptible to nucleophilic attack would be C2, C4, and C6.

Reactivity of the Bromopropyl Side Chain:

The 3-(3-bromopropyl) group is a primary alkyl halide, which readily undergoes nucleophilic substitution (SN2) reactions with a wide range of nucleophiles. The carbon atom attached to the bromine is electrophilic and is attacked by nucleophiles, leading to the displacement of the bromide ion. This is a common and efficient pathway for introducing various functional groups at the terminus of the propyl chain.

Elimination reactions (E2) can also occur in the presence of a strong, non-nucleophilic base, leading to the formation of 3-(prop-2-en-1-yl)-5-fluoropyridine. The competition between substitution and elimination is dependent on the nature of the base/nucleophile, the solvent, and the reaction temperature.

Intramolecular Cyclization:

A significant reaction pathway for this compound is intramolecular cyclization. The pyridine nitrogen can act as an internal nucleophile, attacking the electrophilic carbon of the bromopropyl chain. This results in the formation of a fused bicyclic pyridinium salt, specifically a 6-fluoro-2,3-dihydro-1H-indolizinium bromide derivative. This type of cyclization is a common strategy for the synthesis of fused heterocyclic systems. nih.gov

Palladium-Catalyzed Cross-Coupling Reactions:

The halogen substituents on the pyridine ring also open up possibilities for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Negishi, and Buchwald-Hartwig aminations. libretexts.orgsigmaaldrich.comnih.gov In such reactions, the reactivity of the carbon-halogen bond is crucial. Generally, the order of reactivity for halogens in oxidative addition to a palladium(0) center is I > Br > Cl >> F. libretexts.org Therefore, while the C-F bond is typically unreactive under standard cross-coupling conditions, the C-Br bond of the bromopropyl group could potentially be involved in certain catalytic cycles, although cross-coupling reactions of unactivated alkyl halides can be challenging. nih.govrsc.orgorganic-chemistry.org More likely, the pyridine ring itself, if it were substituted with a more reactive halogen like bromine or iodine instead of fluorine, would be the primary site for cross-coupling.

The following table summarizes the potential reaction pathways for this compound based on the influence of its substituents.

Reactive Site Substituent Influence Potential Reaction Pathway Typical Reagents/Conditions Expected Product Type
Pyridine Ring (C2, C4, C6) Electron-withdrawing F and N activate the ring for nucleophilic attack.Nucleophilic Aromatic Substitution (SNAr)Strong nucleophiles (e.g., NaOMe, KCN)Substituted pyridine derivative
Pyridine Ring Electron-withdrawing F and N deactivate the ring for electrophilic attack.Electrophilic Aromatic SubstitutionHarsh conditions (e.g., fuming H₂SO₄/HNO₃)Substituted pyridine derivative (likely at C4 or C6)
Bromopropyl Side Chain (Cγ) Primary alkyl bromide is a good electrophile.Nucleophilic Substitution (SN2)Various nucleophiles (e.g., N₃⁻, CN⁻, R₂NH)Functionalized propyl side chain
Bromopropyl Side Chain (β-H) Susceptible to elimination with a strong base.Elimination (E2)Strong, non-nucleophilic bases (e.g., DBU, t-BuOK)3-(prop-2-en-1-yl)-5-fluoropyridine
Pyridine N and Bromopropyl Chain Intramolecular nucleophilic attack of pyridine N on the alkyl halide.Intramolecular CyclizationHeating, often in a polar solventFused bicyclic pyridinium salt
C-F Bond Generally unreactive in standard cross-coupling.Palladium-Catalyzed Cross-CouplingRequires specialized, highly active catalystsCross-coupled product (less likely)

Based on a comprehensive search of available scientific literature, there is currently a lack of specific published research detailing the applications of "this compound" within the precise framework of the requested outline. While the compound is understood as a potential synthetic intermediate, detailed examples and data for its use in the synthesis of fused polycyclic systems, the construction of spiro and bridged pyridine derivatives, its incorporation into complex molecular architectures in stereoselective syntheses, and its role in diversity-oriented synthesis are not present in the accessible literature.

Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article that strictly adheres to the provided outline and includes detailed research findings and data tables as specified in the instructions. Attempting to do so would require speculation beyond the available scientific evidence, which would not meet the required standards of accuracy and reliance on sourced information.

For a comprehensive article to be written, published studies detailing the reaction conditions, yields, and characterization of the products for each of the outlined applications would be necessary. As these are not available, the request cannot be fulfilled at this time.

The Versatility of this compound in Crafting Novel Chemical Tools

The strategic placement of a reactive bromopropyl chain and a fluorine atom on a pyridine ring makes this compound a valuable scaffold for the development of a diverse array of novel reagents and ligands. Its unique structural features allow for facile chemical modifications, leading to the creation of sophisticated molecules with tailored properties for applications in medicinal chemistry, diagnostic imaging, and catalysis.

The inherent reactivity of the bromine atom in the propyl chain serves as a versatile handle for introducing a wide range of functionalities through nucleophilic substitution reactions. This allows for the covalent attachment of the 3-(5-fluoropyridin-3-yl)propyl moiety to various molecular entities, thereby imparting the specific physicochemical properties of the fluorinated pyridine ring onto the target molecule.

Elaboration into Advanced Molecular Probes and Radiotracers

A significant area of application for this compound lies in the synthesis of specialized molecular probes, particularly for positron emission tomography (PET) imaging. The fluorine-18 isotope is a commonly used positron emitter in PET, and the presence of a stable fluorine atom in the starting material provides a strategic position for potential radiolabeling, although direct displacement of the stable fluorine is not the typical strategy. Instead, the bromopropyl group is exploited to link the 5-fluoropyridine core to a targeting vector or a precursor for radiolabeling at a different position.

For instance, derivatives of this compound are instrumental in the development of radiotracers for imaging specific biological targets within the body. The general synthetic approach involves the reaction of the bromopropyl group with a suitable nucleophile, such as an amine or a thiol, which is part of a larger molecule designed to bind to a specific receptor or enzyme.

Table 1: Examples of Reagents and Ligands Derived from this compound

Derivative Class Synthetic Modification Potential Application
Amine DerivativesReaction with primary or secondary aminesBuilding blocks for pharmacologically active compounds, ligands for metal catalysts
Thioether DerivativesReaction with thiolsSynthesis of enzyme inhibitors, self-assembled monolayers
Ether DerivativesReaction with alcohols or phenolsScaffolds for medicinal chemistry, materials science
Azide DerivativesReaction with sodium azidePrecursors for "click" chemistry, bioorthogonal labeling reagents

Development of Novel Ligands for Catalysis and Materials Science

Beyond the realm of biomedical imaging, the structural motif of this compound is being explored for the creation of novel ligands for transition metal catalysis. The pyridine nitrogen atom can coordinate to a metal center, while the functionalized side chain can be tailored to influence the steric and electronic environment around the metal, thereby tuning the catalyst's activity and selectivity.

Researchers have synthesized bidentate and tridentate ligands by reacting this compound with other coordinating moieties. These ligands can then be complexed with metals such as palladium, ruthenium, or copper to generate catalysts for a variety of organic transformations, including cross-coupling reactions and hydrogenations. The presence of the fluorine atom can enhance the stability and catalytic performance of these complexes.

In the field of materials science, derivatives of this compound are being investigated as building blocks for functional polymers and surface modifiers. The ability to introduce the polar and electron-withdrawing fluoropyridyl group allows for the tuning of material properties such as surface energy, thermal stability, and electronic characteristics.

The ongoing research into the applications of this compound continues to uncover its vast potential as a versatile starting material for the design and synthesis of a new generation of sophisticated chemical tools with wide-ranging scientific and technological impacts.

Spectroscopic Characterization and Computational Studies

Advanced NMR Spectroscopic Analysis for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of organic molecules. For 3-(3-Bromopropyl)-5-fluoropyridine, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be employed to unambiguously assign all proton (¹H) and carbon (¹³C) signals.

¹H NMR Spectroscopy: The proton NMR spectrum of the parent compound, 3-bromo-5-fluoropyridine (B183902), shows signals in the aromatic region corresponding to the pyridine (B92270) ring protons. chemicalbook.com Similarly, 3-fluoropyridine (B146971) exhibits characteristic proton signals. chemicalbook.com In this compound, additional signals corresponding to the propyl chain would be observed. The protons on the carbon adjacent to the bromine atom would appear as a triplet, shifted downfield due to the electron-withdrawing effect of the bromine. The protons on the carbon attached to the pyridine ring would also appear as a triplet, while the central methylene (B1212753) group would present as a multiplet (a sextet).

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the carbon framework of the molecule. The spectrum of 3-bromo-5-fluoropyridine shows distinct signals for each of the five carbon atoms in the pyridine ring. chemicalbook.com For this compound, three additional signals for the propyl chain carbons would be present. The carbon bearing the bromine atom would be the most deshielded of the propyl carbons.

Advanced 2D NMR Techniques: To confirm the assignments made from 1D NMR, advanced 2D techniques are utilized. ipb.pt

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings within the molecule, helping to trace the connectivity of the propyl chain and the coupling between the pyridine ring protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal based on the known proton assignments.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. This is particularly useful for confirming the attachment of the propyl chain to the C3 position of the pyridine ring by observing correlations between the propyl protons and the pyridine ring carbons. ipb.pt

Below is a table summarizing the expected NMR data for this compound based on the analysis of its constituent parts and general principles of NMR spectroscopy.

Atom Expected ¹H Chemical Shift (ppm) Expected ¹³C Chemical Shift (ppm) Key HMBC Correlations
Pyridine H2~8.4~148C4, C6
Pyridine H4~7.5~125C2, C5, C6
Pyridine H6~8.3~138C2, C4, C5
Propyl CH₂ (α to pyridine)~2.8 (t)~30Pyridine C2, C4
Propyl CH₂ (β)~2.1 (m)~32Propyl Cα, Cγ
Propyl CH₂ (γ to Br)~3.4 (t)~33Propyl Cβ

Note: The chemical shifts are approximate and can vary based on the solvent and other experimental conditions. t = triplet, m = multiplet.

Mass Spectrometry Techniques for Complex Product Characterization

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and elemental composition of a compound and for characterizing complex reaction products. nih.gov For this compound, techniques like Desorption Electrospray Ionization (DESI) could be employed for rapid screening of reaction products. nih.gov

In a typical mass spectrum of this compound, the molecular ion peak [M]⁺ would be observed, along with a characteristic [M+2]⁺ peak of nearly equal intensity due to the presence of the bromine atom (with its two major isotopes, ⁷⁹Br and ⁸¹Br).

Tandem mass spectrometry (MS/MS) is particularly valuable for characterizing derivatives or reaction products. nih.gov By selecting a specific parent ion and inducing fragmentation, a characteristic fragmentation pattern is obtained, which can be used to identify the structure of the product. For instance, in the late-stage functionalization of a complex molecule using this compound, MS/MS can confirm the successful incorporation of the 3-(5-fluoropyridin-3-yl)propyl moiety by identifying characteristic neutral losses or fragment ions. nih.gov

X-ray Crystallography of Derivatives (where applicable)

While obtaining a suitable single crystal of this compound itself might be challenging, X-ray crystallography of its solid derivatives provides definitive proof of structure. This technique can unambiguously determine the three-dimensional arrangement of atoms in a molecule, including bond lengths, bond angles, and stereochemistry. For example, if this compound is used to synthesize a more complex molecule that forms a stable crystal, the resulting crystal structure would confirm the connectivity and conformation of the incorporated 3-(5-fluoropyridin-3-yl)propyl group. mdpi.com

Computational Chemistry and DFT Studies of Reaction Mechanisms and Reactivity

Computational chemistry, particularly Density Functional Theory (DFT), offers powerful insights into the electronic structure, reactivity, and reaction mechanisms of molecules like this compound. rsc.orgresearchgate.netresearchgate.net

Reactivity Analysis: DFT calculations can be used to determine various molecular properties that govern reactivity. mdpi.comresearchgate.net

HOMO-LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability; a smaller gap suggests higher reactivity. mdpi.comnih.gov

Molecular Electrostatic Potential (MEP): The MEP map visually represents the electron density distribution around the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. mdpi.comresearchgate.net For this compound, the nitrogen atom of the pyridine ring would be an electron-rich site, while the carbon atom attached to the bromine would be an electrophilic center, susceptible to nucleophilic attack.

Reaction Mechanism Studies: DFT can be used to model the entire energy profile of a reaction involving this compound. This includes identifying transition states and intermediates, and calculating activation energies. Such studies can elucidate the most favorable reaction pathway and predict the regioselectivity and stereoselectivity of a reaction. For instance, in a substitution reaction where the bromine atom is displaced, DFT could model the SN1 and SN2 pathways to determine which is energetically more favorable under specific conditions.

A table summarizing key computational parameters for a related molecule, 3-bromopyridine (B30812), is provided below to illustrate the type of data generated from DFT studies. researchgate.net

Parameter Value (for 3-Bromopyridine in vacuum) Significance
HOMO Energy-Relates to the ability to donate electrons
LUMO Energy-Relates to the ability to accept electrons
HOMO-LUMO Gap-Indicates chemical reactivity and stability
Dipole Moment-Measures the overall polarity of the molecule

Note: Specific values for this compound would require dedicated DFT calculations.

Future Research Directions

Development of More Sustainable and Efficient Synthetic Routes

Currently, there are no established, optimized synthetic routes specifically for 3-(3-bromopropyl)-5-fluoropyridine in the public domain. The development of such routes is the foundational step required for any further investigation. Future research would likely focus on adapting known methods of pyridine (B92270) alkylation.

One potential approach could involve the direct C-H alkylation of 3-bromo-5-fluoropyridine (B183902). However, achieving regioselectivity at the C-3 position can be challenging. nih.gov Another avenue could be the functionalization of a pre-existing side chain. For instance, a precursor such as 3-(3-hydroxypropyl)-5-fluoropyridine could be synthesized and subsequently subjected to bromination.

A critical aspect of this future research will be the incorporation of green chemistry principles. biosynce.comunife.itmdpi.comnih.govrsc.orgmdpi.com Traditional synthetic methods often rely on hazardous reagents and solvents. The development of sustainable alternatives would be a key objective. This could involve the use of greener solvents, catalytic methods to minimize waste, and reaction conditions that are less energy-intensive. biosynce.commdpi.comnih.gov

Table 1: Potential Synthetic Strategies and Green Chemistry Considerations

Synthetic ApproachPotential Reagents/ConditionsGreen Chemistry Considerations
Direct C-H Alkylation3-Bromo-5-fluoropyridine, 1,3-dibromopropane (B121459), strong baseInvestigating milder bases, alternative solvents to reduce environmental impact.
Grignard Reaction3,5-Difluoropyridine, propylmagnesium bromide, followed by brominationOne-pot procedures to reduce workup and purification steps.
Functionalization of Precursor3-(3-Hydroxypropyl)-5-fluoropyridine, PBr₃ or CBr₄/PPh₃Use of less toxic brominating agents, solvent recycling.

Exploration of Novel Reactivity Patterns

The reactivity of this compound is anticipated to be dictated by its three key structural features: the pyridine ring, the fluorine atom, and the terminal bromine atom on the propyl chain. The electron-withdrawing nature of the fluorine and the pyridine nitrogen makes the ring susceptible to nucleophilic aromatic substitution. wikipedia.org The bromine on the propyl chain is a good leaving group, making it a handle for various nucleophilic substitution reactions.

Future research should systematically explore these reactivity patterns. This would involve subjecting the compound to a variety of reaction conditions to understand its stability and reactivity profile. For example, its behavior in the presence of different nucleophiles, bases, and catalysts would need to be investigated. Understanding these patterns is crucial for its potential application as a building block in organic synthesis.

Expansion of Applications in Chemical Methodology Development

The bifunctional nature of this compound, possessing both a reactive alkyl halide and a functionalized pyridine core, suggests its potential as a versatile tool in the development of new chemical methodologies.

One area of exploration could be its use as a scaffold for the synthesis of novel ligands for catalysis. The pyridine nitrogen can coordinate to metal centers, while the propyl chain could be functionalized to introduce other coordinating groups or to tune the steric and electronic properties of the resulting ligand. nih.gov

Furthermore, this compound could serve as a key intermediate in the synthesis of more complex heterocyclic structures through intramolecular cyclization reactions. The development of such methodologies would expand the toolbox available to synthetic chemists for the construction of novel molecular architectures.

Green Chemistry Considerations in Synthesis

As mentioned in the context of synthetic route development, green chemistry principles should be a central theme in all future research involving this compound. biosynce.comunife.itmdpi.comnih.govrsc.orgmdpi.com This includes not only the initial synthesis of the compound but also its subsequent transformations.

Key considerations should include:

Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product.

Use of Safer Solvents and Reagents: Avoiding the use of toxic and environmentally harmful substances. biosynce.commdpi.com

Energy Efficiency: Developing reactions that can be conducted at ambient temperature and pressure.

Catalysis: Employing catalytic methods to reduce the amount of waste generated. nih.gov

By integrating these principles from the outset, the development of this compound as a chemical entity can proceed in an environmentally responsible manner.

Q & A

Q. How to address discrepancies in reported biological activity across studies?

  • Batch Purity : Verify compound purity (>98% via HPLC) to exclude inactive impurities .
  • Assay Conditions : Standardize buffer ionic strength and temperature (e.g., 25°C vs. 37°C) .
  • Meta-Analysis : Compare data with structurally similar compounds (e.g., 3-chloro analogs) to identify SAR trends .

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